(S)-Methyl 1-aminocyclohex-3-enecarboxylate
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Overview
Description
(S)-Methyl 1-aminocyclohex-3-enecarboxylate is an organic compound with a unique structure that includes a cyclohexene ring, a carboxylic acid group, an amino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-aminocyclohex-3-enecarboxylate can be achieved through several methods. One common approach involves the esterification of 3-Cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst. The amino group can be introduced through a subsequent amination reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 1-aminocyclohex-3-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
(S)-Methyl 1-aminocyclohex-3-enecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 1-aminocyclohex-3-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxylic acid, methyl ester: Similar structure but lacks the amino group.
3-Cyclohexene-1-carboxylic acid, 4-methyl-, methyl ester: Contains an additional methyl group on the cyclohexene ring.
Uniqueness
(S)-Methyl 1-aminocyclohex-3-enecarboxylate is unique due to the presence of both an amino group and a methyl ester group, which confer distinct chemical and biological properties.
Properties
CAS No. |
188177-99-3 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl (1S)-1-aminocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-3H,4-6,9H2,1H3/t8-/m1/s1 |
InChI Key |
FNGUJQIETLABEY-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CCC=CC1)N |
SMILES |
COC(=O)C1(CCC=CC1)N |
Canonical SMILES |
COC(=O)C1(CCC=CC1)N |
Synonyms |
3-Cyclohexene-1-carboxylicacid,1-amino-,methylester,(1S)-(9CI) |
Origin of Product |
United States |
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